molecular formula C18H15NO4 B11389814 N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389814
M. Wt: 309.3 g/mol
InChI Key: YLIXGBIQTSSXFH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-methoxyaniline with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation . The exact molecular pathways involved may vary depending on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, better bioavailability, and a broader range of biological activities .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO4/c1-11-3-8-16-14(9-11)15(20)10-17(23-16)18(21)19-12-4-6-13(22-2)7-5-12/h3-10H,1-2H3,(H,19,21)

InChI Key

YLIXGBIQTSSXFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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